Perfluoro-2-methyl-3-ethylpentane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

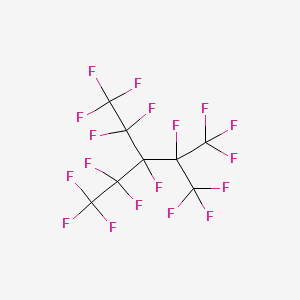

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F18/c9-1(3(11,12)7(21,22)23,4(13,14)8(24,25)26)2(10,5(15,16)17)6(18,19)20 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHXOADCFUOTIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3CF2CF(C2F5)CF(CF3)2, C8F18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880120 | |

| Record name | Perfluoro-2-methyl-3-ethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-97-2 | |

| Record name | Perfluoro-2-methyl-3-ethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Perfluoro-2-methyl-3-ethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Perfluoro-2-methyl-3-ethylpentane (CAS No. 354-97-2). The information is intended to support research, scientific, and drug development applications where a thorough understanding of this perfluorinated compound is essential. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key properties.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are presented in the tables below. These values are critical for understanding its behavior in various experimental and applied settings.

Identification and General Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 354-97-2 |

| Molecular Formula | C₈F₁₈ |

| Molecular Weight | 438.06 g/mol [1][2] |

Thermodynamic and Physical Properties

| Property | Value |

| Boiling Point | 103 °C[3] |

| Melting Point | -70 °C[3] |

| Density | 1.839 g/mL[3] |

| Vapor Pressure | Vapor-liquid pressures have been measured over a temperature range of 358 K to 508 K. For specific engineering calculations, the improved Peng-Robinson Stryjek-Vera (iPRSV) equation of state, as detailed in the referenced literature, should be utilized. |

| Refractive Index | While a specific value for this compound is not readily available in the literature, a reasonable estimate based on structurally similar perfluorinated compounds, such as perfluoro-2-methylpentane (1.2564) and perfluoro(2-methyl-3-pentanone) (1.264), would be in the range of 1.26 to 1.27 at 20°C . |

| Solubility | Water: Insoluble[3]. The solubility of water in perfluoroalkanes is generally very low. For instance, the solubility of water in n-perfluorohexane is significantly lower than in its hydrocarbon analog, n-hexane[4]. Organic Solvents: Perfluoroalkanes exhibit limited solubility in most common organic solvents like alcohols, ketones, and alkanes. They are, however, generally miscible with other perfluorocarbons. Quantitative solubility data for this compound in specific organic solvents is not widely available. |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of perfluorinated compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and accurate method for its determination is the distillation method .

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer with appropriate range and calibration

-

Heating mantle or oil bath

-

Receiving flask

Procedure:

-

The this compound sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The flask is gently heated.

-

As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and liquef यहां back into a liquid, which is collected in the receiving flask.

-

The temperature is recorded when it becomes constant. This stable temperature reading is the boiling point of the substance.

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key indicator of purity. For liquids with low melting points like this compound, the freezing point is determined, which is thermodynamically equivalent. Differential Scanning Calorimetry (DSC) is a highly accurate method for this determination.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed sample pans (e.g., aluminum)

-

Reference pan (empty)

-

Cooling system (for sub-ambient measurements)

Procedure:

-

A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is cooled to a temperature well below the expected melting point.

-

A controlled heating program is initiated, typically at a linear rate (e.g., 5-10 °C/min).

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

When the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.

-

The onset temperature of this peak is taken as the melting point of the substance.

Measurement of Density

The density of a liquid can be accurately determined using a pycnometer or a vibrating tube densitometer .

Apparatus (Pycnometer Method):

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermostatically controlled water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a thermostatic water bath at a specific temperature (e.g., 20 °C) until thermal equilibrium is reached.

-

The volume of the liquid is adjusted to the mark on the pycnometer, and any excess is carefully removed.

-

The exterior of the pycnometer is dried, and its weight is accurately measured.

-

The weight of the liquid is determined by subtracting the empty weight of the pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Vapor Pressure

The gas saturation method is a reliable technique for determining the low vapor pressures of substances.

Apparatus:

-

A thermostatted saturation cell containing the liquid sample.

-

A source of inert carrier gas (e.g., nitrogen).

-

A flow meter to control and measure the flow rate of the carrier gas.

-

A cold trap to condense the vaporized sample.

-

An analytical balance.

Procedure:

-

A known mass of this compound is placed in the saturation cell, which is maintained at a constant temperature.

-

A controlled and measured flow of an inert carrier gas is passed through the saturation cell at a low enough rate to ensure it becomes saturated with the vapor of the sample.

-

The gas stream then passes through a cold trap (e.g., cooled with liquid nitrogen) where the vapor of the substance is condensed and collected.

-

After a sufficient period, the mass of the condensed substance in the cold trap is determined by weighing.

-

The volume of the carrier gas that has passed through the system is calculated from the flow rate and the duration of the experiment.

-

Assuming ideal gas behavior, the partial pressure of the substance (its vapor pressure) can be calculated using the ideal gas law from the amount of substance collected and the volume of the carrier gas.

Measurement of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and can be used to identify and assess the purity of a substance. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

A monochromatic light source (typically a sodium lamp, 589 nm)

-

A constant temperature water bath to control the temperature of the prisms.

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent and dried.

-

A few drops of the this compound sample are placed on the surface of the measuring prism.

-

The prisms are closed and the temperature is allowed to equilibrate to the desired value by circulating water from the constant temperature bath.

-

The light source is switched on, and by looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and coincides with the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Molecular Structure and Physicochemical Relationships

The unique physicochemical properties of this compound are a direct consequence of its molecular structure. The complete fluorination of the carbon backbone leads to high chemical and thermal stability, while its branched nature influences its physical properties.

Caption: Relationship between molecular structure and key properties.

The strong carbon-fluorine bonds in the fully fluorinated backbone are responsible for the compound's high thermal and chemical stability. The high molecular weight and the large, electron-rich fluorine atoms contribute to its high density. The branched structure influences the packing of the molecules in the liquid state, which in turn affects its boiling and melting points. The extreme electronegativity of the fluorine atoms leads to a non-polar molecule with very weak intermolecular forces, resulting in low solubility in both polar and non-polar solvents, a characteristic often described as both hydrophobic and lipophobic.

References

An In-depth Technical Guide to the Synthesis and Purification of Perfluoro-2-methyl-3-ethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of perfluoro-2-methyl-3-ethylpentane (C8F18), a perfluorocarbon with applications in electronics cooling and other specialized areas. This document details the primary synthetic routes, purification methodologies, and analytical characterization of the target compound.

Synthesis of this compound

The synthesis of this compound primarily relies on the exhaustive fluorination of its hydrocarbon analog, 2-methyl-3-ethylpentane. The two main industrial methods for this transformation are Electrochemical Fluorination (ECF) and the Fowler process.

Electrochemical Fluorination (ECF) - The Simons Process

Electrochemical fluorination, particularly the Simons process, is a cornerstone for the production of perfluorinated compounds.[1] This method involves the electrolysis of a solution of the organic substrate in anhydrous hydrogen fluoride (HF).[2][3]

Experimental Protocol:

While specific industrial parameters are often proprietary, a general laboratory-scale procedure based on the Simons process can be outlined as follows:

-

Electrolyte Preparation: A solution of 2-methyl-3-ethylpentane in anhydrous hydrogen fluoride is prepared in an electrolysis cell. The concentration of the organic substrate is typically kept low.

-

Electrolysis Cell: The cell is equipped with a nickel anode and a steel or nickel cathode.[3][4] The electrode pack consists of alternating anode and cathode plates.

-

Electrolysis Conditions: A direct current is passed through the cell at a potential of approximately 5-6 V.[2] The current density is a critical parameter that needs to be carefully controlled to minimize fragmentation and maximize the yield of the desired perfluorinated product. The process is conducted under anhydrous conditions.[2]

-

Reaction Mechanism: The reaction is thought to proceed through an ECbECn (Electrochemical, Chemical, Electrochemical) mechanism. Initially, the organic molecule is oxidized at the anode to form a radical cation. This is followed by the loss of a proton and subsequent reaction with a fluoride ion. This process is repeated until all hydrogen atoms are substituted with fluorine.[1]

-

Product Collection: The perfluorinated product, being denser than and immiscible with the HF electrolyte, collects at the bottom of the cell and can be drained off. Gaseous byproducts, including hydrogen gas, are vented.

-

Work-up: The crude product is washed with water to remove residual HF, followed by treatment with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The organic layer is then separated and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Reported Efficiency | 70-75% | [1] |

Note: This efficiency is for a guided fluorination process and may not be representative of all ECF processes.

Direct Fluorination - The Fowler Process

The Fowler process utilizes a high-valency metal fluoride, typically cobalt(III) fluoride (CoF3), as a fluorinating agent to moderate the highly exothermic reaction between a hydrocarbon and elemental fluorine.[5]

Experimental Protocol:

The Fowler process is generally carried out in two stages at high temperatures:[5]

-

Catalyst Regeneration: Cobalt(II) fluoride (CoF2) is fluorinated with elemental fluorine to generate cobalt(III) fluoride: 2 CoF₂ + F₂ → 2 CoF₃

-

Hydrocarbon Fluorination: The vapor of 2-methyl-3-ethylpentane is passed over a heated bed of CoF₃. The CoF₃ transfers fluorine atoms to the hydrocarbon, resulting in its perfluorination and the reduction of the cobalt salt back to CoF₂: C₈H₁₈ + 36 CoF₃ → C₈F₁₈ + 18 HF + 36 CoF₂

-

Product Condensation: The effluent gas stream, containing this compound, hydrogen fluoride, and potentially some partially fluorinated byproducts, is passed through a condenser to collect the liquid products.

-

Work-up: The collected condensate is washed with water and a dilute base to remove HF, followed by drying.

The reaction proceeds through a single-electron transfer mechanism involving a carbocation intermediate. This can lead to skeletal rearrangements, potentially resulting in a mixture of perfluorinated isomers.[5]

References

- 1. This compound | 354-97-2 | Benchchem [benchchem.com]

- 2. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 3. US9340884B2 - Process for the electrochemical fluorination of organic compounds - Google Patents [patents.google.com]

- 4. zulassung.hlrn.de [zulassung.hlrn.de]

- 5. Fowler process - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Perfluoro-2-methyl-3-ethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for perfluoro-2-methyl-3-ethylpentane (C₈F₁₈), a perfluorocarbon with applications in specialized fields requiring chemical inertness and high thermal stability.[1][2] This document presents available mass spectrometry data, outlines expected trends for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and furnishes detailed, generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

Mass Spectrometry

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, gas chromatography coupled with mass spectrometry (GC/MS) is a common analytical method.[1] Electron ionization (EI) would lead to characteristic fragmentation of the perfluorinated carbon chain.

Table 1: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 69 | [CF₃]⁺ |

| 119 | [C₂F₅]⁺ |

| 131 | [C₃F₅]⁺ |

| 169 | [C₃F₇]⁺ |

| 219 | [C₄F₉]⁺ |

| 438 | [C₈F₁₈]⁺ (Molecular Ion) |

Data sourced from analogous perfluorinated compounds and general fragmentation patterns. The molecular ion at m/z 438.06 is expected but may be of low abundance due to extensive fragmentation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is the most powerful tool for the structural analysis of organofluorine compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.[1] The spectrum of this compound is anticipated to be complex, with multiple distinct signals corresponding to the chemically non-equivalent fluorine atoms in its branched structure.

Expected ¹⁹F NMR Spectral Features:

Due to the chiral center at the tertiary carbon, the fluorine atoms on the adjacent CF₂ groups are diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns. The expected chemical shift regions for different fluorine environments are outlined below.

Table 2: Predicted ¹⁹F NMR Chemical Shift Ranges for this compound

| Fluorine Environment | Predicted Chemical Shift Range (ppm vs. CFCl₃) |

| CF₃ (primary) | -70 to -85 |

| CF₂ (secondary) | -110 to -130 |

| CF (tertiary) | -170 to -190 |

Note: Specific chemical shifts and coupling constants (J-coupling) would require experimental acquisition and detailed spectral analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule. The dominant feature in the IR spectrum of any perfluorocarbon is the strong absorption bands associated with the carbon-fluorine (C-F) bond stretching vibrations.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Mode | Intensity |

| 1100 - 1350 | C-F stretching | Strong |

The spectrum is expected to be relatively simple, dominated by these intense C-F stretching bands. The absence of C-H, O-H, or C=O bands would confirm the perfluorinated nature of the compound.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile, non-reactive solvent (e.g., perfluorohexane).

-

Instrumentation: Utilize a gas chromatograph equipped with a capillary column suitable for separating volatile fluorinated compounds (e.g., a DB-5ms or similar). The GC is coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

GC Conditions:

-

Injector Temperature: 250°C.[1]

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min) to ensure separation from any impurities.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 600.

-

Detector: Mass Spectrometer (MS).[1]

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent suitable for fluorinated compounds (e.g., acetone-d₆, chloroform-d). Add a small amount of a reference standard (e.g., CFCl₃) if external referencing is not used.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹⁹F NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A wide spectral width to encompass all expected fluorine signals (e.g., -50 to -200 ppm).

-

Relaxation Delay: A sufficient delay to allow for full relaxation of the ¹⁹F nuclei (e.g., 5 seconds).

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

-

Spectral Width: A standard carbon spectral width (e.g., 0 to 200 ppm).

-

Note: Due to the long relaxation times of quaternary carbons and carbons bonded to fluorine, a long acquisition time may be necessary.

-

-

Data Analysis: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra, integrate the signals, and analyze the chemical shifts and coupling patterns to assign the signals to the different fluorine and carbon environments in the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed neat. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan Range: Typically 4000 to 400 cm⁻¹.

-

Number of Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background: Run a background spectrum of the clean salt plates before analyzing the sample.

-

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding vibrational modes (primarily C-F stretching).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

References

Solubility of Organic Compounds in Perfluoro-2-methyl-3-ethylpentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-2-methyl-3-ethylpentane, a member of the perfluorocarbon (PFC) family, is a highly inert and thermally stable liquid, making it a solvent of interest for specialized applications in research and industry. Its unique properties, stemming from the strength of the carbon-fluorine bond, render it immiscible with many common organic solvents and aqueous solutions.[1] This guide provides a comprehensive overview of the solubility characteristics of organic compounds in this fluorinated solvent, details experimental protocols for solubility determination, and presents a logical workflow for these procedures. Due to the limited availability of specific quantitative solubility data for this compound, this guide also incorporates data from structurally similar perfluoroalkanes like perfluorohexane and perfluorooctane to provide a broader understanding of solubility trends in this class of solvents.

Core Concepts in Solubility

The solubility of an organic compound in a perfluorinated solvent like this compound is governed by the principle of "like dissolves like," though with some important distinctions compared to conventional hydrocarbon solvents. Perfluoroalkanes are characterized by weak intermolecular van der Waals forces.[2] Consequently, they tend to be effective solvents for small, nonpolar molecules.

In contrast, larger organic molecules and those with significant polarity or hydrogen-bonding capabilities generally exhibit low solubility in perfluorocarbons.[3] The energy required to create a cavity in the highly structured fluorinated solvent to accommodate a larger or more polar solute molecule is often not compensated by favorable solute-solvent interactions.[3]

Quantitative Solubility Data

Direct quantitative solubility data for a wide range of organic compounds specifically in this compound is scarce in publicly available literature. However, data for other perfluorocarbons can provide valuable insights into expected solubility behavior. The following table summarizes the solubility of various gases in different perfluorocarbons, highlighting their high gas-dissolving capacity.

| Solute | Solvent | Temperature (°C) | Solubility (mol fraction) |

| Oxygen | Perfluorohexane | 25 | 4.65 x 10⁻³ |

| Oxygen | Perfluorooctane | 25 | 4.83 x 10⁻³ |

| Carbon Dioxide | Perfluorodecalin | 37 | > Oxygen |

Note: This table is illustrative and compiled from various sources. For precise data, refer to the cited literature.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of organic compounds in this compound requires robust experimental methodologies. The following are two commonly employed techniques.

Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of the solid organic compound is added to a known volume of this compound in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended for precise temperature control.

-

To confirm saturation, the concentration of the solute in the liquid phase can be measured at different time points until a constant value is obtained.[4]

-

-

Separation of Undissolved Solute:

-

The saturated solution is carefully filtered or centrifuged to remove all undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

A known volume of the clear, saturated solution is transferred to a pre-weighed, clean, and dry container.

-

The this compound is evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the decomposition point of the solute.

-

The container with the dried solute is then weighed. The process of drying and weighing should be repeated until a constant weight is achieved to ensure complete removal of the solvent.[5]

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dissolved solute per unit volume or mass of the solvent.

-

UV-Vis Spectrophotometry Method

This method is suitable for organic compounds that exhibit a characteristic absorbance in the ultraviolet-visible (UV-Vis) spectrum and is particularly useful for determining low solubilities.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

A series of standard solutions of the organic compound of known concentrations are prepared in a suitable solvent in which the compound is highly soluble and that is miscible with this compound (if direct preparation in the perfluorinated solvent is not feasible due to low solubility).

-

The UV-Vis absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

-

A calibration curve of absorbance versus concentration is plotted.

-

-

Preparation of Saturated Solution:

-

A saturated solution of the organic compound in this compound is prepared as described in the gravimetric method.

-

-

Sample Preparation and Analysis:

-

A known volume of the clear, saturated solution is carefully withdrawn.

-

If necessary, the solution is diluted with a suitable solvent to bring the absorbance within the linear range of the calibration curve.

-

The absorbance of the sample solution is measured at the λmax.

-

-

Calculation of Solubility:

-

The concentration of the solute in the saturated solution is determined from the calibration curve, taking into account any dilution factors.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of an organic compound in this compound using the described experimental methods.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative data on the solubility of a wide array of organic compounds in this compound remains an area for further research, the general principles of solubility in perfluorinated solvents and established experimental protocols provide a solid foundation for researchers. The inherent inertness and unique solvent properties of this compound make it a valuable medium for specific applications, and a thorough understanding of solubility determination is crucial for its effective utilization in drug development and other scientific endeavors. The methodologies outlined in this guide offer reliable approaches to generating the necessary solubility data for advancing research in these fields.

References

An In-depth Technical Guide on the Environmental Fate and Impact of Perfluoro-2-methyl-3-ethylpentane

Physicochemical Properties of Perfluoroalkanes

Perfluoroalkanes are characterized by the complete replacement of hydrogen atoms with fluorine atoms, resulting in exceptionally strong carbon-fluorine bonds. This imparts high chemical and thermal stability.[1] These compounds are generally hydrophobic and oleophobic (re-pelling oil and water).[1] While specific data for Perfluoro-2-methyl-3-ethylpentane is scarce, the general properties of perfluoroalkanes are summarized below. The properties of the surrogate, Perfluoro-2-methyl-3-pentanone, are also included for comparison.

Table 1: General Physicochemical Properties of Perfluoroalkanes and Surrogate Compound

| Property | Perfluoroalkanes (General) | Perfluoro-2-methyl-3-pentanone (Surrogate) |

| Chemical Formula | CnH2n+2F2n+2 | C6F12O |

| Molecular Weight | Varies | 316.046 g·mol−1 |

| Appearance | Colorless liquids or gases | Clear, colorless liquid |

| Boiling Point | Generally low | 49 °C |

| Vapor Pressure | Generally high | 40.4 kPa @ 25 °C |

| Water Solubility | Low | Data not readily available, but expected to be low |

| Stability | Highly resistant to chemical and thermal degradation[1] | High |

| Ozone Depletion Potential (ODP) | 0 | 0 |

| Global Warming Potential (GWP) | Can be high for some compounds | 1 (over 100 years) |

Data for Perfluoro-2-methyl-3-pentanone from Wikipedia.

Environmental Fate

The environmental fate of perfluorinated compounds is largely governed by their resistance to degradation.

Atmospheric Fate

Volatile perfluorinated compounds released into the atmosphere are not expected to react with hydroxyl radicals, which is a primary degradation pathway for many organic compounds. The main atmospheric sink for compounds like Perfluoro-2-methyl-3-pentanone is photolysis.[2]

-

Photolysis : Perfluoro-2-methyl-3-pentanone is susceptible to photolysis in the presence of sunlight. Its atmospheric lifetime is estimated to be between 4 and 15 days.[3] This process leads to the formation of smaller perfluorinated compounds. For Perfluoro-2-methyl-3-pentanone, photolysis yields CF3CF2C·(O) and ·CF(CF3)2 radicals.[4]

-

Hydrolysis : While hydrolysis of Perfluoro-2-methyl-3-pentanone can occur, the rate is considered too slow to be a significant atmospheric sink compared to photolysis.[4][5]

-

Hydration : The formation of a geminal diol through hydration is not considered a significant environmental fate for Perfluoro-2-methyl-3-pentanone.[4][5]

Biodegradation

Perfluoroalkanes are highly resistant to biodegradation due to the strength of the C-F bond.[6] It is generally accepted that biodegradation is restricted to the non-perfluorinated parts of molecules.[7] As this compound is fully fluorinated, it is expected to be highly persistent in the environment and not readily biodegradable. While some studies have shown that defluorination can occur during biotransformation for some polyfluorinated compounds, this is not expected to be a significant pathway for perfluoroalkanes.[7][8]

Bioaccumulation

The potential for bioaccumulation of perfluorinated compounds can vary depending on chain length and structure.[2] Longer-chain perfluoroalkyl substances have been shown to bioaccumulate.[4] Branched isomers may exhibit different bioaccumulation properties compared to their linear counterparts.[2] There is a lack of specific bioaccumulation data for this compound.

Table 2: Environmental Fate Data for Perfluoro-2-methyl-3-pentanone (Surrogate)

| Parameter | Value | Reference |

| Atmospheric Lifetime (Photolysis) | 4 - 15 days | [3] |

| Hydrolysis Rate | Too slow to be of atmospheric importance | [4][5] |

| Biodegradation | Not expected to be significant | General principle for perfluorinated compounds |

| Bioaccumulation Potential | Data not readily available | - |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, studies on the surrogate compound, Perfluoro-2-methyl-3-pentanone, provide insight into the methodologies used to assess the environmental fate of such substances.

Smog Chamber Studies for Photolysis

-

Objective : To determine the atmospheric lifetime and degradation products of a compound due to photolysis.

-

Methodology :

-

A known concentration of the test substance is introduced into a smog chamber with purified air.

-

The chamber is irradiated with a light source that simulates the solar spectrum.

-

The concentration of the test substance and the formation of degradation products are monitored over time using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The atmospheric lifetime is calculated from the decay rate of the parent compound. This methodology is based on the description of smog chamber studies for Perfluoro-2-methyl-3-pentanone.[4][5]

-

Hydrolysis Rate Measurement

-

Objective : To determine the rate of hydrolysis of a compound in aqueous solution at different pH values.

-

Methodology :

-

The test substance is dissolved in buffered aqueous solutions at environmentally relevant pH values (e.g., pH 5.6 and 8.5).

-

The solutions are maintained at a constant temperature.

-

Samples are taken at regular intervals and the concentration of the parent compound and any hydrolysis products are measured.

-

For fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a suitable analytical technique. This protocol is based on the hydrolysis experiments conducted on Perfluoro-2-methyl-3-pentanone.[4]

-

Visualization of Pathways and Workflows

Caption: Atmospheric degradation pathway of Perfluoro-2-methyl-3-pentanone.

Caption: General experimental workflow for environmental fate assessment.

Ecotoxicity and Environmental Impact

There is a lack of specific ecotoxicity data for this compound. For the surrogate, Perfluoro-2-methyl-3-pentanone, it is classified as harmful to aquatic life with long-lasting effects.[3][9]

Table 3: Ecotoxicity Information for Perfluoro-2-methyl-3-pentanone (Surrogate)

| Endpoint | Observation | Reference |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | [3][9] |

Given the persistence of perfluoroalkanes, their release into the environment can lead to long-term contamination of soil and water. The ultimate sinks for many persistent per- and polyfluoroalkyl substances (PFAS) are marine ecosystems.[3]

Analytical Methods

The detection and quantification of perfluorinated compounds in environmental matrices typically require sophisticated analytical techniques due to their low concentrations.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is the most common and reliable method for the analysis of a wide range of PFAS in environmental samples, including water, soil, and biota.[10][11] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry offers high sensitivity and specificity.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is suitable for the analysis of volatile perfluorinated compounds.

-

Sample Preparation : Due to the complexity of environmental samples, an extraction step is usually required prior to analysis to concentrate the analytes and remove interfering substances. Solid-phase extraction (SPE) is a commonly used technique for water samples.

Summary and Outlook

This compound, as a perfluoroalkane, is expected to be highly persistent in the environment. Based on data from the surrogate compound, Perfluoro-2-methyl-3-pentanone, the primary atmospheric degradation pathway is likely photolysis, with an atmospheric lifetime on the order of days to weeks. Biodegradation is not expected to be a significant fate process.

A significant data gap exists regarding the specific environmental fate, bioaccumulation potential, and ecotoxicity of this compound. Further research, including laboratory studies on its degradation, partitioning behavior, and toxicity to various organisms, is necessary to conduct a thorough environmental risk assessment. The development of sustainable and environmentally benign synthesis routes for such compounds is also an important area for future research.[10]

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) - Enviro Wiki [enviro.wiki]

- 5. researchgate.net [researchgate.net]

- 6. Toxicology of perfluorinated compounds | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. mdpi.com [mdpi.com]

- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 10. mdpi.com [mdpi.com]

- 11. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety Considerations for Handling Perfluoro-2-methyl-3-ethylpentane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluoro-2-methyl-3-ethylpentane (CAS No. 354-97-2; Molecular Formula: C8F18) is a branched-chain perfluorocarbon (PFC), a subgroup of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their high chemical and thermal stability. While specific toxicological data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its known properties, potential hazards based on its chemical class, and recommended best practices for safe handling, storage, and emergency procedures. The information herein is intended to enable researchers, scientists, and drug development professionals to manage the risks associated with the use of this compound effectively.

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is fundamental to assessing its health and safety implications. This compound is a colorless, odorless liquid. As a perfluorinated compound, it is chemically inert and resistant to degradation.[1]

| Property | Value | Reference |

| CAS Number | 354-97-2 | [1] |

| Molecular Formula | C8F18 | [1] |

| Appearance | Colorless, odorless liquid | |

| Chemical Class | Perfluorocarbon (PFC), PFAS | [1] |

Toxicological Data

It is important to note that while some studies suggest that branched PFAS isomers may be less toxic than their linear counterparts, this is a general trend and may not apply to all specific compounds or toxicological endpoints.[2]

| Hazard Classification | Category | Reference |

| Skin Corrosion/Irritation | Category 2 | [3] |

| Serious Eye Damage/Eye Irritation | Category 2A | [3] |

| Specific Target Organ Toxicity – Single Exposure | Category 3 | [3] |

| (Respiratory tract irritation) |

| Aquatic Toxicity (based on read-across with perfluoroisohexane) | Value | Reference |

| Fish | >1 mg/L (E(L)C50) | [3] |

| Invertebrates | >0.1 mg/L (E(L)C50) | [3] |

Health and Safety Considerations

Given the limited specific toxicity data, a precautionary approach is recommended when handling this compound. The primary routes of exposure are inhalation, skin contact, and eye contact.

Personal Protective Equipment (PPE)

Appropriate PPE should be worn at all times when handling this chemical to minimize exposure.

| PPE Item | Specification |

| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Check manufacturer's data for breakthrough time. |

| Eye Protection | Safety glasses with side shields or chemical goggles. |

| Skin Protection | Laboratory coat, long sleeves, and closed-toe shoes. |

| Respiratory | Use in a well-ventilated area or with a certified respirator if inhalation risk is high. |

Handling and Storage

Proper handling and storage procedures are crucial to prevent accidental exposure and release into the environment.

-

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mists.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action must be taken.

| Emergency Situation | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

| Spill | Evacuate personnel from the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ensure adequate ventilation. Prevent entry into waterways, sewers, basements, or confined areas.[4] |

Experimental Protocols for Safety Assessment

While specific experimental protocols for this compound were not found, the following represents a general workflow for assessing the toxicity of a novel or under-characterized PFAS, based on established OECD guidelines and current toxicological practices.

In Vitro Toxicity Testing

-

Cytotoxicity Assays: Utilize cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity) to determine the concentration at which the substance causes cell death. Common assays include MTT, LDH, and neutral red uptake.

-

Genotoxicity Assays: Assess the potential of the compound to cause DNA or chromosomal damage using tests such as the Ames test (bacterial reverse mutation), in vitro micronucleus assay, and comet assay.

-

Mechanistic Assays: Investigate specific cellular pathways that may be affected, such as receptor binding assays (e.g., for PPARα, a known target for some PFAS) and assays for oxidative stress.

In Vivo Toxicity Testing

Should in vitro results indicate potential toxicity, in vivo studies in animal models (typically rodents) would be the next step, following OECD test guidelines.

-

Acute Toxicity (OECD TG 420, 423, or 425): Determines the short-term toxicity and LD50 from a single high dose.

-

Repeated Dose Toxicity (OECD TG 407, 408): Evaluates the effects of repeated exposure over a period of 28 or 90 days to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Developmental and Reproductive Toxicity (OECD TG 414, 421): Investigates the potential for adverse effects on fetal development and reproductive function.

Visualizations

Logical Relationships and Workflows

The following diagrams illustrate key decision-making processes for handling and risk assessment of chemicals with limited toxicological data.

Caption: A generalized workflow for the risk assessment of a chemical with limited initial data.

Caption: A decision tree for responding to a chemical spill in a laboratory setting.

Conclusion

This compound is a chemically stable perfluorocarbon with limited available toxicological data. Therefore, it must be handled with a high degree of caution, assuming it may present hazards similar to other perfluorinated compounds. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment, proper handling and storage procedures, and preparedness for emergency situations, is paramount for ensuring the safety of all personnel. Further toxicological studies are necessary to fully characterize the health and safety profile of this compound.

References

- 1. Comparative in vitro toxicity assessment of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. environment.nt.gov.au [environment.nt.gov.au]

- 4. Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Perfluoro-2-methyl-3-ethylpentane: A Comprehensive Technical Guide for Researchers

An in-depth examination of the properties, commercial availability, and applications of Perfluoro-2-methyl-3-ethylpentane (CAS 354-97-2), a highly stable perfluorocarbon with specialized uses in advanced thermal management and chemical processes.

This technical guide provides a detailed overview of this compound, a fully fluorinated hydrocarbon with the molecular formula C8F18. Due to its exceptional chemical and thermal stability, this compound is utilized in niche applications requiring inert, high-performance fluids. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its properties, availability, and handling, with a focus on its technical specifications and potential research applications.

Chemical and Physical Properties

This compound is a branched-chain perfluorocarbon. The substitution of all hydrogen atoms with fluorine imparts a high degree of chemical inertness and thermal stability.[1] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 354-97-2 |

| Molecular Formula | C8F18 |

| Molecular Weight | 438.06 g/mol [1][2] |

| IUPAC Name | 1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pentane[2] |

| Boiling Point | 103 °C[2] |

| Melting Point | -70 °C[2] |

| Density | 1.839 g/mL[2] |

| Solubility | Insoluble in water[2] |

Commercial Availability and Suppliers

This compound is available from a number of specialized chemical suppliers. Researchers can acquire this compound in various quantities, typically for research and development purposes. It is important to note that this compound is intended for research use only and not for human or veterinary applications.[1]

Known Suppliers:

-

EvitaChem: Offers this compound under the catalog number EVT-3178824.[2]

-

Apollo Scientific: Provides the compound with a purity of ≥95% under the CAS number 354-97-2.[3]

-

Benchchem: Supplies this compound for research purposes, catalog number B3041750.[1]

-

CymitQuimica: Lists this compound with a purity of ≥95%.[4]

Synthesis and Manufacturing

A generalized workflow for the synthesis via electrochemical fluorination is depicted below.

Figure 1: Generalized synthesis and purification workflow.

Experimental Protocols: General Principles of Electrochemical Fluorination

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, a general procedure based on the principles of ECF would involve:

-

Preparation of the Electrolyte: The hydrocarbon precursor, 2-methyl-3-ethylpentane, is dissolved in anhydrous hydrogen fluoride to form the electrolyte.

-

Electrolysis: The electrolysis is carried out in a specialized electrochemical cell, typically with nickel anodes. A constant current is applied at a specific voltage and current density. During this process, the hydrogen atoms on the hydrocarbon are replaced with fluorine atoms.

-

Separation of Products: After the reaction is complete, the crude perfluorinated product is separated from the hydrogen fluoride electrolyte. This is often achieved by cooling the mixture and decanting the denser fluorocarbon layer.

-

Purification: The crude product is then purified, typically by fractional distillation, to separate the desired isomer from byproducts and partially fluorinated compounds. Further washing and drying steps may also be employed to remove any remaining impurities.

Key Applications and Research Areas

The unique properties of this compound make it suitable for a range of specialized industrial and research applications.

Thermal Management and Electronics Cooling

With its high thermal stability, low reactivity, and wide liquid range, this compound is an effective heat-transfer fluid. It is particularly suited for aggressive thermal management challenges in the electronics industry, such as immersion cooling of high-density semiconductor devices.[2]

Working Fluid in Organic Rankine Cycles (ORC)

A significant area of research for this compound is its use as a working fluid in Organic Rankine Cycle (ORC) systems. ORCs are used to convert medium to high-temperature waste heat into useful energy. The favorable thermodynamic properties of this compound allow it to operate efficiently in such systems. A thermodynamic model based on the improved Peng-Robinson Stryjek-Vera (iPRSV) equation of state has been developed for this fluid, and its vapor-liquid pressures have been experimentally measured in a temperature range of 358 - 508 K.

A conceptual diagram of an Organic Rankine Cycle is provided below.

Figure 2: Basic principle of an Organic Rankine Cycle.

Experimental Protocols: General Methodology for ORC Performance Evaluation

While a specific experimental protocol for an ORC system using this compound is not detailed in the available literature, a general methodology for evaluating its performance as a working fluid would involve:

-

System Setup: A laboratory-scale ORC system is constructed, consisting of a pump, an evaporator, an expander (such as a turbine or a scroll expander), and a condenser.

-

Working Fluid Charging: The system is evacuated and then charged with a precise amount of this compound.

-

Operation: A heat source is applied to the evaporator, and a cooling medium is circulated through the condenser. The system is allowed to reach a steady state at various operating conditions (e.g., different heat source temperatures and pressures).

-

Data Acquisition: Temperature, pressure, and flow rate are measured at key points in the cycle (inlet and outlet of each component). The power output of the expander is also measured.

-

Performance Analysis: The collected data is used to calculate the thermal efficiency, isentropic efficiency of the expander, and overall system performance. The experimental results can then be compared with the predictions from thermodynamic models.

Safety and Handling

This compound is a chemically inert and non-flammable compound. However, as with any chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the substance.

-

Ventilation: Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information before use.

Conclusion

This compound is a specialized perfluorocarbon with a unique set of properties that make it valuable for specific high-performance applications, particularly in thermal management and energy conversion. While its commercial availability is limited to specialized suppliers for research purposes, its high thermal stability and chemical inertness continue to make it a subject of interest in academic and industrial research. Further research into its applications and the development of more detailed, publicly available experimental protocols would be beneficial for advancing its use in various technological fields.

References

An In-depth Technical Guide to Perfluoro-2-methyl-3-ethylpentane: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-2-methyl-3-ethylpentane (C8F18), a fully fluorinated branched alkane, represents a class of compounds known as perfluorocarbons (PFCs). These substances are characterized by the complete replacement of hydrogen atoms with fluorine, bestowing upon them remarkable properties such as high chemical and thermal stability, low surface tension, and high gas solubility. While specific research on this compound is limited, this guide provides a comprehensive overview of its discovery within the broader context of per- and polyfluoroalkyl substances (PFAS), details established and potential synthetic methodologies, and presents key physicochemical data, using closely related branched perfluoroalkanes as analogues where specific data is unavailable. This document serves as a technical resource for professionals in research and development requiring a deep understanding of the synthesis and characteristics of branched perfluorocarbons.

Discovery and History of Perfluorinated Alkanes

The journey to understanding compounds like this compound begins with the broader history of per- and polyfluoroalkyl substances (PFAS). The genesis of PFAS chemistry can be traced back to the 1930s.[1][2] A pivotal moment was the accidental discovery of polytetrafluoroethylene (PTFE), later commercialized as Teflon by DuPont, in 1938.[3] This discovery unveiled a new class of materials with exceptional resistance to heat, water, and oil.[3]

The 1940s and 1950s saw a significant expansion in the development and production of various PFAS.[2] A critical application emerged during the Manhattan Project, which required highly inert materials to handle corrosive uranium hexafluoride. Perfluorocarbons were identified as ideal candidates, which spurred the development of new synthesis methods.[2] One of the earliest and most significant industrial processes, the Fowler process , was developed for this purpose. It utilized cobalt(III) fluoride to moderate the highly reactive nature of elemental fluorine when reacting with hydrocarbons.[2]

Another foundational method, Electrochemical Fluorination (ECF) , or the Simons process, was developed by Joseph H. Simons in the 1930s but was not widely published until after World War II due to its strategic importance.[4] This process involves the electrolysis of an organic compound in anhydrous hydrogen fluoride and is a key method for producing a wide range of perfluorinated compounds, including the branched isomers that are structurally analogous to this compound.[4][5] The ECF process is known to produce a complex mixture of linear and branched isomers, which has implications for the properties and applications of the final products.[5]

Physicochemical Properties

| Property | Perfluoro-2,4-dimethylheptane (C9F20) | Perfluoro-n-octane (C8F18) | n-Octane (C8H18) |

| CAS Number | Not Available | 307-34-6 | 111-65-9 |

| Molecular Formula | C9F20 | C8F18 | C8H18 |

| Molecular Weight ( g/mol ) | 538.07 | 438.06 | 114.23 |

| Boiling Point (°C) | 123[6] | 103-106[7] | 125.7 |

| Melting Point (°C) | -90[6] | -25[7] | -57 |

| Density (g/mL at 25°C) | 1.905[6] | 1.766[7] | 0.703 |

| Viscosity (mPa·s at 25°C) | 1.01[6] | ~0.8 (estimated) | 0.542 |

| Refractive Index (n20/D) | Not Available | 1.300[7] | 1.398 |

Synthesis and Experimental Protocols

The synthesis of this compound (CAS 354-97-2) can be achieved through several methods, primarily leveraging the foundational techniques of organofluorine chemistry.[5][8]

Electrochemical Fluorination (ECF) - The Simons Process

Electrochemical fluorination is a primary industrial method for producing perfluorinated compounds.[5] This process involves the electrolysis of the corresponding hydrocarbon analog, in this case, 2-methyl-3-ethylpentane, in anhydrous hydrogen fluoride.

-

Cell Preparation: An undivided electrochemical cell, typically constructed from a material resistant to hydrogen fluoride (e.g., nickel or Monel), is equipped with a nickel anode pack and a nickel cathode. The cell is designed to handle gaseous byproducts and allow for the removal of the dense, liquid product phase.

-

Electrolyte Preparation: Anhydrous hydrogen fluoride (HF) is condensed into the cell to serve as both the solvent and the fluorine source.

-

Introduction of Substrate: The hydrocarbon precursor, 2-methyl-3-ethylpentane, is dissolved in the anhydrous HF to create the electrolyte solution. The concentration of the organic substrate is typically kept low (e.g., 5-10 wt%).

-

Electrolysis: A constant direct current is applied across the electrodes. The cell potential is generally maintained between 5 and 6 volts.[4] The temperature is typically kept low, often near 0°C, to manage the volatility of HF and control the reaction. During electrolysis, hydrogen gas is evolved at the cathode, and the hydrogen atoms on the organic substrate are systematically replaced by fluorine atoms at the anode.

-

Product Collection: The perfluorinated product, being much denser than and immiscible with the HF electrolyte, settles at the bottom of the cell and can be drained off periodically. Gaseous byproducts, primarily hydrogen, are vented from the cell.

-

Purification: The crude product is washed with water to remove residual HF, treated with a mild base to neutralize any remaining acidity, and then dried. Final purification to isolate this compound from isomeric and partially fluorinated byproducts is achieved through fractional distillation.

Catalytic Isomerization Route

An alternative synthesis pathway involves the catalytic isomerization of other perfluorinated compounds.[8][9] This method can offer higher selectivity for specific branched isomers.

This multi-step synthesis is based on documented procedures for preparing related perfluorinated ketones, which could potentially be adapted to produce perfluorinated alkanes.[9][10]

-

Isomerization: Perfluoro-4-methyl-2-pentene is isomerized to Perfluoro-2-methyl-2-pentene. This can be achieved by reacting the starting material in an aprotic polar solvent (e.g., acetonitrile) with a catalyst system such as potassium fluoride (KF) and a crown ether (e.g., 18-crown-6) at a controlled temperature (e.g., 40°C) for several hours.[9]

-

Epoxidation: The resulting Perfluoro-2-methyl-2-pentene is then oxidized to form the corresponding epoxide, perfluoro-2,3-epoxy-2-methylpentane. This reaction is typically carried out using an oxidizing agent like sodium hypochlorite in the presence of an amine catalyst in an aprotic solvent.[5]

-

Rearrangement: The epoxide undergoes a catalytic rearrangement to form a perfluorinated ketone, such as perfluoro-2-methyl-3-pentanone. This is facilitated by fluoride salts and ether compounds at temperatures ranging from 20°C to 250°C.[8][10]

-

Conversion to Alkane: The final conversion of the perfluorinated ketone to the target perfluoroalkane would require further synthetic steps, such as reduction and subsequent fluorination of any remaining functional groups. The specifics of this final stage are not well-documented for this particular compound.

Applications and Significance

Due to their unique properties, branched perfluorocarbons are of significant interest in various advanced applications. While specific uses for this compound are not widely documented, its properties suggest potential utility in areas common for this class of compounds:

-

Heat Transfer and Cooling: Their high thermal stability and dielectric properties make them suitable as coolants in high-performance electronics and aggressive chemical processing environments.

-

Medical and Biomedical: The high solubility of respiratory gases (O2 and CO2) in perfluorocarbons has led to their investigation as components of artificial blood substitutes and for liquid ventilation therapies.

-

Tracer Studies: The inertness and low background concentration of specific PFCs in the atmosphere allow them to be used in atmospheric tracer studies to track air currents and pollution dispersion.[5]

-

Specialty Solvents: Their ability to dissolve fluorinated compounds while being immiscible with many conventional organic solvents is utilized in specialized extraction and reaction media.

Conclusion

This compound, as a member of the C8 perfluorocarbon family, embodies the unique and valuable properties that have driven the field of organofluorine chemistry for decades. While detailed characterization of this specific isomer is sparse, an understanding of its synthesis and properties can be effectively built upon the well-established principles of perfluoroalkane chemistry. The primary synthetic routes, electrochemical fluorination and multi-step synthesis involving isomerization, offer pathways to this and other complex branched perfluorocarbons. The continued exploration of these compounds is likely to yield new materials with tailored properties for advanced applications in medicine, electronics, and materials science. This guide provides a foundational technical overview to aid researchers and professionals in navigating the synthesis and potential applications of this and related perfluorinated alkanes.

References

- 1. Building chemical intuition about physicochemical properties of C8-per-/poly-fluoroalkyl carboxylic acids through computational means | NSF Public Access Repository [par.nsf.gov]

- 2. Fowler process - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 5. This compound | 354-97-2 | Benchchem [benchchem.com]

- 6. f2chemicals.com [f2chemicals.com]

- 7. Perfluorooctane CAS#: 307-34-6 [m.chemicalbook.com]

- 8. Buy this compound (EVT-3178824) | 354-97-2 [evitachem.com]

- 9. EP2862850A1 - Preparation method for perfluoro-2-methyl-3-pentanone and intermediate - Google Patents [patents.google.com]

- 10. RU2604738C2 - Method of producing perfluoro-2-methyl-3-pentanone and intermediate compounds - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Perfluoro-2-methyl-3-ethylpentane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Perfluoro-2-methyl-3-ethylpentane is a highly inert and specialized perfluorinated solvent. While its properties suggest potential applications in specific areas of organic synthesis, particularly in fluorous biphasic systems, there is a notable lack of published literature detailing its use as a primary reaction solvent. The following application notes and protocols are therefore based on the established principles of fluorous chemistry and data from analogous perfluorinated solvents. These should be considered as exemplary and require thorough experimental validation for any specific application.

Introduction to this compound as a Solvent

This compound (C8F18) is a perfluorocarbon (PFC) that exhibits exceptional chemical and thermal stability due to the strength of the carbon-fluorine bond.[1] Like other PFCs, it is a dense, non-polar, and hydrophobic liquid, immiscible with most organic solvents and water.[2] These properties make it an intriguing candidate for specialized applications in organic synthesis where an inert reaction medium is paramount.

The primary theorized application of this compound is as the fluorous phase in a Fluorous Biphasic System (FBS) . This technique leverages the unique solubility properties of PFCs to facilitate the separation of catalysts and products, aligning with the principles of green chemistry.[3]

Key Advantages of Perfluorinated Solvents in Synthesis:

-

High Thermal Stability: Allows for reactions at elevated temperatures.

-

Chemical Inertness: Prevents the solvent from participating in the reaction, even with highly reactive reagents.[4]

-

Facilitated Separation: Enables simple, non-chromatographic separation of fluorous-tagged catalysts or reagents from non-fluorinated products.[3]

-

High Gas Solubility: Perfluorinated solvents exhibit a high capacity for dissolving gases like oxygen, hydrogen, and carbon monoxide, which can be advantageous in gas-liquid reactions.[3][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and other representative perfluorinated solvents is provided below for comparison.

| Property | This compound | Perfluorohexane (FC-72) | Perfluoromethylcyclohexane |

| CAS Number | 354-97-2 | 355-42-0 | 355-02-2 |

| Molecular Formula | C8F18 | C6F14 | C7F14 |

| Molecular Weight | 438.06 g/mol | 338.04 g/mol | 350.05 g/mol |

| Boiling Point | ~103 °C | 56 °C | 76 °C |

| Melting Point | ~-70 °C | -90 °C | -38 °C |

| Density | ~1.839 g/mL | 1.669 g/mL | 1.788 g/mL |

| Solubility in Water | Insoluble | Insoluble | Insoluble |

| Solubility in Organics | Generally immiscible | Generally immiscible | Generally immiscible |

Core Application: Fluorous Biphasic Catalysis

Fluorous Biphasic Catalysis (FBC) is the most promising application for this compound in organic synthesis. The general workflow involves a "fluorous" catalyst, which is a standard catalyst modified with a perfluoroalkyl chain (a "fluorous pony-tail"). This modification makes the catalyst highly soluble in the fluorous phase (e.g., this compound) but poorly soluble in a conventional organic phase.

Logical Workflow for Fluorous Biphasic Catalysis

Caption: Workflow of a thermomorphic fluorous biphasic reaction.

Exemplary Experimental Protocols

The following are hypothetical protocols based on established procedures for other fluorous solvents. These must be adapted and optimized.

Protocol 1: Exemplary Oxidation of an Alcohol using a Fluorous Catalyst

This protocol describes the oxidation of a secondary alcohol to a ketone using a fluorous-tagged palladium catalyst.

Materials:

-

Secondary alcohol (e.g., 1-phenylethanol)

-

Organic solvent (e.g., Toluene)

-

This compound

-

Fluorous Palladium Catalyst (e.g., Pd-complex with perfluoroalkylated phosphine ligands)

-

Oxidant (e.g., Molecular oxygen or tert-butyl hydroperoxide)

-

Reaction vessel equipped with a condenser, magnetic stirrer, and gas inlet.

Procedure:

-

To the reaction vessel, add the secondary alcohol (1.0 mmol) and toluene (5 mL).

-

Add the fluorous palladium catalyst (0.01 mmol) dissolved in this compound (5 mL). The mixture will form two distinct layers.

-

Begin vigorous stirring and heat the mixture to 80-90 °C. At this temperature, the two phases may become miscible, forming a single homogeneous phase.

-

Introduce the oxidant. If using molecular oxygen, bubble a slow stream through the reaction mixture.

-

Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture.

-

Upon completion, cool the reaction vessel to room temperature. The mixture will separate back into two phases.

-

Carefully separate the upper organic layer from the lower fluorous layer using a separatory funnel.

-

The lower fluorous layer containing the catalyst can be washed with fresh organic solvent and reused for subsequent reactions.

-

The upper organic layer contains the product. Isolate the product by removing the solvent under reduced pressure and purify as necessary (e.g., by column chromatography or distillation).

Protocol 2: Exemplary Suzuki Coupling in a Fluorous Biphasic System

This protocol outlines a Suzuki coupling reaction between an aryl halide and a boronic acid.

Materials:

-

Aryl halide (e.g., Iodobenzene)

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Base (e.g., K2CO3)

-

Organic solvent (e.g., Dimethoxyethane)

-

This compound

-

Fluorous Palladium Catalyst (e.g., Pd(P(C6H4(CH2)2(CF2)7CF3))3)4)

Procedure:

-

In a reaction flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) in the organic solvent (4 mL).

-

Add the fluorous palladium catalyst dissolved in this compound (4 mL).

-

Heat the biphasic mixture to 80 °C with vigorous stirring.

-

Monitor the reaction until the starting materials are consumed (TLC or GC).

-

Cool the mixture to room temperature, allowing the phases to separate.

-

Separate the organic phase containing the biphenyl product.

-

The fluorous phase containing the catalyst can be recovered and reused.

-

Work up the organic phase by washing with water, drying over anhydrous sulfate, and removing the solvent in vacuo to yield the crude product for further purification.

Potential Signaling Pathways and Reaction Mechanisms

The term "signaling pathways" is not directly applicable here. However, understanding the reaction environment is crucial. In a thermomorphic fluorous biphasic system, the reaction mechanism of the chemical transformation itself (e.g., the catalytic cycle of a Suzuki coupling) is not altered by the solvent. The key difference is the phase behavior, which dictates where the reaction occurs.

References

Applications of Perfluoro-2-methyl-3-ethylpentane in Fluorous-Phase Chemistry: An Overview and Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the potential, though not yet widely documented, applications of perfluoro-2-methyl-3-ethylpentane in fluorous-phase chemistry. While direct, specific applications in the literature are scarce, its physicochemical properties suggest its utility as a fluorous solvent. This guide offers detailed protocols for key fluorous techniques, adaptable for use with this and other perfluorinated liquids.

This compound, a perfluorocarbon with the chemical formula C8F18, is a chemically inert and thermally stable liquid.[1] Its unique properties, such as high density, low surface tension, and immiscibility with both aqueous and common organic solvents, make it a candidate for creating fluorous phases.[2][3] Fluorous-phase chemistry leverages these distinct phases to simplify the purification of reaction products and the recovery of catalysts, a significant advantage in organic synthesis and drug discovery.[4]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its consideration as a medium in fluorous chemistry applications.

| Property | Value | Reference(s) |

| CAS Number | 354-97-2 | [2] |

| Molecular Formula | C8F18 | [1] |

| Molecular Weight | 438.06 g/mol | [2] |

| Boiling Point | 103 °C | [2] |

| Melting Point | -70 °C | [2] |

| Density | 1.839 g/mL | [2] |

| Solubility in Water | Insoluble | [2] |

Core Concepts in Fluorous-Phase Chemistry

Fluorous chemistry relies on the principle of "like dissolves like," where highly fluorinated compounds exhibit high solubility in perfluorinated solvents, creating a "fluorous phase." This phase is immiscible with most organic and aqueous solvents, enabling efficient separations.

A key strategy involves the use of "fluorous tags" or "ponytails," which are perfluorinated alkyl groups attached to a molecule of interest, such as a catalyst or a reactant.[4] This tagging renders the molecule highly soluble in the fluorous phase, allowing for its selective separation from non-tagged molecules in an organic or aqueous phase.[4]

Application Note 1: Fluorous Liquid-Liquid Extraction (F-LLE)